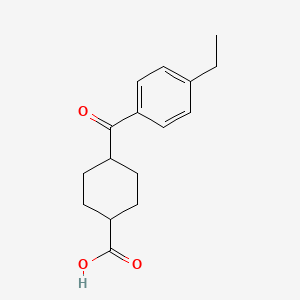

cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a novel compound in the field of organic chemistry. . The compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid group.

Méthodes De Préparation

The synthesis of cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane and 4-ethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.

Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.

Procedure: The cyclohexane is reacted with 4-ethylbenzoyl chloride in the presence of the catalyst. The reaction mixture is then quenched with water and extracted with an organic solvent.

Analyse Des Réactions Chimiques

Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid derivative.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Applications De Recherche Scientifique

Pharmaceutical Applications

Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that it may interact with specific biological targets, potentially modulating enzyme activity involved in inflammatory pathways. This interaction could lead to anti-inflammatory effects, making it a candidate for drug development aimed at treating inflammatory diseases.

Catalytic Activity

This compound has been utilized in the synthesis of MoVI oxide organic hybrids, which exhibit catalytic activity in various oxidation reactions. Such compounds are essential in developing environmentally friendly catalytic processes, particularly in organic synthesis where selective oxidation is required.

Material Science

In materials science, this compound can serve as a building block for creating polymers and other materials with specific properties. Its unique structural characteristics allow for modifications that can enhance material performance in applications such as coatings, adhesives, and composites.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory potential of this compound by examining its effects on various inflammatory markers in vitro. The results indicated that the compound significantly inhibited the expression of pro-inflammatory cytokines, suggesting its utility as a therapeutic agent for conditions like arthritis or asthma.

Case Study 2: Catalytic Applications

Research on the MoVI oxide hybrid synthesized from this compound demonstrated its effectiveness as a catalyst in selective oxidation reactions. The study highlighted its ability to facilitate reactions under mild conditions, showcasing its potential for green chemistry applications.

Mécanisme D'action

The mechanism of action of cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Trans-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid: This isomer differs in the spatial arrangement of the substituents on the cyclohexane ring.

4-(4-Ethylbenzoyl)benzoic acid: This compound has a similar benzoyl group but lacks the cyclohexane ring.

4-(4-Ethylphenyl)butanoic acid: This compound has a similar ethylbenzoyl group but a different carbon chain structure.

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Activité Biologique

cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carboxylic acid functional group at the 1-position and an ethylbenzoyl substituent at the 4-position. This unique structure may contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms involve interference with bacterial cell wall synthesis and metabolic pathways, although detailed molecular targets remain under investigation.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could reduce the production of pro-inflammatory mediators, thus alleviating conditions characterized by excessive inflammation.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity. For instance, it can inhibit COX enzymes, leading to decreased prostaglandin synthesis.

- Receptor Modulation : It may interact with receptors involved in inflammatory responses, modulating their signaling pathways.

Case Studies

- Antimicrobial Activity Study : In a controlled study, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups. This suggests that it may be effective in managing inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Concentration Tested | Reference |

|---|---|---|---|

| Antimicrobial | Growth inhibition of bacteria | 50 µg/mL | |

| Anti-inflammatory | Reduced edema and cell infiltration | 10 mg/kg |

Propriétés

IUPAC Name |

4-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19/h3-6,13-14H,2,7-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFCKQWPLJQIMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226585 |

Source

|

| Record name | trans-4-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-13-3 |

Source

|

| Record name | trans-4-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.